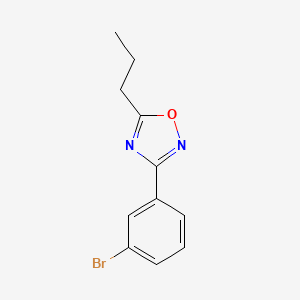

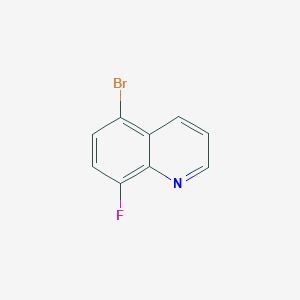

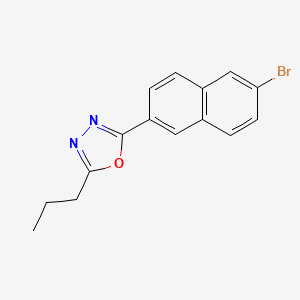

![molecular formula C12H15N5O2 B1373333 benzyl N-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate CAS No. 455875-25-9](/img/structure/B1373333.png)

benzyl N-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate

Übersicht

Beschreibung

Benzyl N-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate is a chemical compound with the CAS Number: 455875-25-9. It has a molecular weight of 261.28 g/mol .

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .Molecular Structure Analysis

The molecular formula of this compound is C12H15N5O2 . Tetrazoles are twice unsaturated five-membered ring aromatic heterocycles, consisting of one carbon and four nitrogen atoms .Chemical Reactions Analysis

Tetrazoles can be classified as un-, mono-, di-, and trisubstituted. 5-Substituted tetrazoles with 6π electrons may exist in tautomeric forms as either I or II . In solution, the 1H tautomer is the predominant form, but in the gas phase, the 2H-tautomer is more stable .Physical And Chemical Properties Analysis

The compound is a solid and decomposes at temperatures greater than 100 degrees Celsius . It has a molecular weight of 261.28 g/mol .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis of Tetrazolyl Heterocycles : Benzyl N-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate is used in the synthesis of tetrazolyl heterocycles. This process involves the preparation of (1H-tetrazol-5-yl)-allenes and their reaction with aziridines, resulting in the formation of tetrasubstituted pyrroles and 4-methylenepyrrolidines (Cardoso et al., 2016).

Tetrazolyl and Tetrazolylidene Complexes of Gold : The compound plays a role in the formation of gold complexes. Lithiation of 1-benzyl-1H-tetrazole, followed by transmetallation and subsequent alkylation, leads to the creation of various gold complexes with distinct properties (Gabrielli et al., 2009).

Biological Applications

Antibacterial and Antifungal Properties : Compounds derived from this compound exhibit moderate antibacterial activity against Bacillus subtilis and antifungal activity against Candida albicans. This highlights its potential in developing new antibacterial and antifungal agents (Rajasekaran et al., 2006).

Anticonvulsant Activity : Certain derivatives of this compound have shown excellent anticonvulsant activity, suggesting their use in the treatment of seizure disorders (Rajasekaran et al., 2006).

Analytical Applications

Vibrational Spectroscopic Studies : The compound is utilized in vibrational spectroscopic studies to analyze its molecular and electronic properties. This includes the use of FT-IR, FT-Raman, and UV-Visible spectroscopy, contributing to the understanding of its chemical structure and behavior (Rao et al., 2016).

Characterization of Antitumor Properties : Research has explored the antitumor properties of related carbamate derivatives, which could lead to potential clinical applications in cancer treatment (Atassi & Tagnon, 1975).

Material Science Applications

- Coordination Networks for NLO Properties : The compound's derivatives have been used to synthesize coordination networks with nonlinear optical properties. This shows potential applications in the field of material science, particularly in the development of materials with specialized optical characteristics (Liao et al., 2013).

Wirkmechanismus

Target of Action

Compounds containing the indole nucleus, which is similar to the tetrazole ring in “benzyl N-[2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-yl]carbamate”, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the primary targets of “this compound”.

Mode of Action

The interaction of “this compound” with its targets could involve the formation of hydrogen bonds, as the tetrazole ring can act as a hydrogen bond acceptor and donor simultaneously .

Biochemical Pathways

The affected pathways and their downstream effects would depend on the specific targets of “this compound”. Indole derivatives, for example, have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Safety and Hazards

Eigenschaften

IUPAC Name |

benzyl N-[2-(2H-tetrazol-5-yl)propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O2/c1-12(2,10-14-16-17-15-10)13-11(18)19-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,18)(H,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWOJRCVVWNQMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NNN=N1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

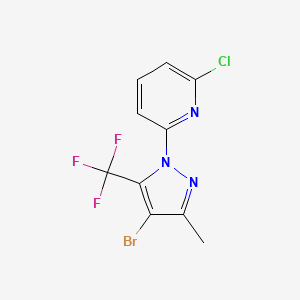

![8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1373251.png)

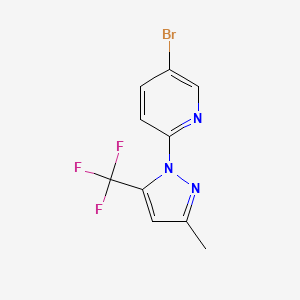

![3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1373252.png)

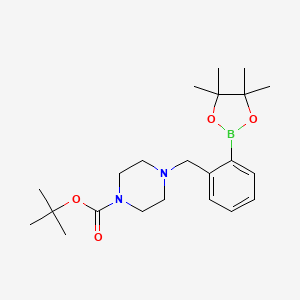

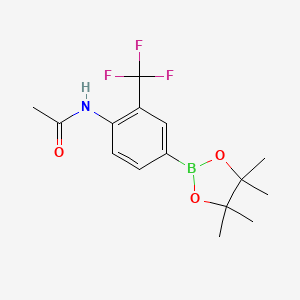

![2-(6-Bromobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1373267.png)

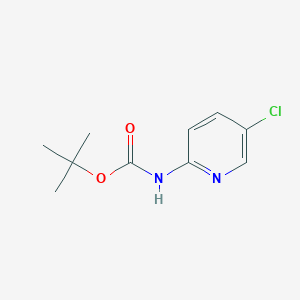

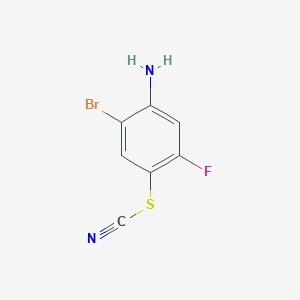

![(6-Bromobenzo[d][1,3]dioxol-4-yl)boronic acid](/img/structure/B1373268.png)